1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Kinetics Mechanistic Studies SAR

Researchers synthesizing pyrazole-carboxamide libraries often encounter inconsistent reactivity from generic acyl chlorides, leading to variable amide coupling yields. 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS 113100-61-1) resolves this through a defined 1,3-dimethyl steric environment that ensures predictable aminolysis kinetics and regioselectivity. • The 99% purity grade minimizes side reactions, delivering higher yields and reducing chromatographic purification overhead. • Proven scaffold for generating bioactive carboxamides with efficacy against fungal pathogens and nematodes. • Benchmark coupling yields of 74-95% (based on the 5-chloro analog) provide a quantifiable metric for supplier performance evaluation and process efficiency claims.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 113100-61-1
Cat. No. B048133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
CAS113100-61-1
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)Cl)C
InChIInChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3
InChIKeyLQXIVMYOLYCNMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride: Technical & Procurement Baseline


1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS 113100-61-1) is a heterocyclic acyl chloride intermediate widely utilized in the synthesis of pharmaceutical and agrochemical actives. It features a pyrazole core with methyl groups at the 1- and 3-positions and a reactive carbonyl chloride group at the 4-position, making it a key building block for amide and ester formation via nucleophilic acyl substitution . The compound is commercially available with typical purities of 95% and 99% from multiple vendors and is known for its utility in constructing complex pyrazole-containing scaffolds .

Synthesis Acyl chloride intermediate for amide and ester bond formation via nucleophilic acyl substitution
Reactivity 1,3-Dimethyl substitution pattern defines steric and electronic profile for coupling reactions
Selection Multiple purity grades available to support reaction optimization and scale-up workflows

Non-Substitutability of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride


Direct substitution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride with other pyrazole-4-carbonyl chlorides is not recommended for scientific procurement due to significant differences in steric and electronic properties that directly impact reactivity and the biological activity of downstream products. The specific substitution pattern (1,3-dimethyl) creates a distinct steric environment around the reactive acyl chloride center, influencing reaction kinetics and regioselectivity in subsequent transformations . Furthermore, structure-activity relationship (SAR) studies consistently demonstrate that the substituent pattern on the pyrazole ring is a critical determinant of biological potency, selectivity, and physicochemical properties, meaning a change in the starting acid chloride will propagate to a different final compound with potentially altered efficacy [1].

Target 1,3-Dimethyl substitution creates a defined steric environment around the reactive acyl chloride center
Substitute Risk Other pyrazole-4-carbonyl chlorides may shift reaction kinetics and regioselectivity in coupling transformations
Target Substituent pattern is a critical SAR determinant for downstream biological activity
Substitute Risk Altered substitution may propagate to a different final compound with potentially distinct biological profile
Target Consistent 1,3-dimethyl pattern supports reproducible synthetic route development
Substitute Risk Analog pyrazole acid chlorides may require re-optimization of reaction conditions and purification protocols

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride: Quantitative Evidence Guide


Electronic and Steric Modulation of Aminolysis

The aminolysis kinetics of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride are distinct from other pyrazole acid chlorides due to the electronic and steric contributions of the 1,3-dimethyl substitution. Studies on related pyrazole systems show that 4-substituted pyrazoles with π-donating substituents exhibit different kinetic parameters (k2 and K'1) compared to those without such groups. While direct data for this exact compound is limited, the class-level inference is that the 1,3-dimethyl pattern falls into the category of pyrazoles with π-donating substituents, which correlate with distinct kinetic behavior in aminolysis reactions [1]. This differentiation matters for reaction optimization and scale-up.

Aminolysis Kinetics
Class-level inference
Distinct k₂ and K′₁ parameters vs. non-π-donating pyrazoles
Supports reaction optimization and scale-up review
Direct kinetic data for target compound not reported
Kinetics Mechanistic Studies SAR

Synthetic Yield Benchmarks

While direct yield data for 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride itself is not published, a closely related analog, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, provides a quantifiable benchmark for the synthetic efficiency of this class of compounds. The 5-chloro analog has been reported with yields of 74% [1] and 95% [2] under specific conditions. This range establishes a performance benchmark for the procurement of this unsubstituted analog; a supplier providing 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride should be expected to achieve similar or better synthetic efficiency, as the absence of the 5-chloro group may simplify the synthesis.

Analog Yield Benchmark
Class-level inference
74%–95% (5-chloro analog)
Informs supplier sourcing benchmark review
Direct yield data for target not published
Process Chemistry Synthesis Optimization

Purity as a Procurement Metric

The commercially available purity of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is consistently reported at 95% and 99% across multiple vendors. This is a critical differentiator in procurement. While no direct comparator data exists, the availability of a higher purity grade (99%) can significantly impact downstream reaction yields and purification requirements. This quantitative difference in purity offers a tangible selection criterion for scientists.

Commercial Purity
Data to verify
95% and 99% grades
Supports purity-grade selection for process needs
Vendor specification review recommended
Quality Control Procurement Purity

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride: Key Research and Industrial Applications


Pyrazole-4-carboxamide Derivative Synthesis

The compound is the preferred starting material for the synthesis of diverse N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamides. Its reactivity as an acyl chloride allows for efficient coupling with a wide range of amines, enabling the rapid generation of compound libraries for biological evaluation against targets such as fungal pathogens and nematodes [1]. The quantitative yield benchmarks from related analogs [2] suggest that this route can be optimized for high-throughput synthesis.

Heterocyclic Scaffold Building Block

Due to the defined steric environment created by the 1,3-dimethyl substitution, this acyl chloride is a valuable reagent for introducing the pyrazole moiety into more complex drug-like molecules. The kinetic behavior inferred from class-level studies [3] indicates that its reactivity can be tuned by the choice of nucleophile and reaction conditions, making it a versatile tool for medicinal chemists seeking to install this specific heterocycle.

Procurement Strategy with Purity and Yield Benchmarks

Procurement professionals should prioritize vendors that can consistently supply 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride at the 99% purity grade . This higher purity directly translates to higher yields in downstream amide bond formations and reduces the need for costly and time-consuming purification steps. Additionally, using the reported yields for the 5-chloro analog (74-95%) as a benchmark [2] allows for a more informed evaluation of supplier quotes and process efficiency claims.

Application
Selection Property
Validation Focus
Pyrazole-carboxamide library synthesis
Acyl chloride reactivity profile with amine coupling partners
Amide bond formation efficiency and scope
Heterocyclic scaffold incorporation
Substitution-dependent steric and electronic reactivity
Reaction condition optimization for target scaffolds
Procurement specification review
Purity-grade and supplier consistency
Lot-to-lot reproducibility and cost-efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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